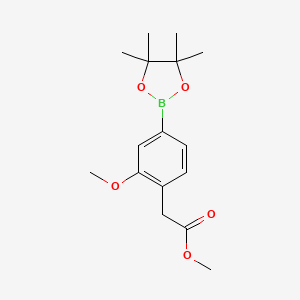
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H21FN2O2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl carbamate group and a fluorinated cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The fluorinated cyclohexyl ring is introduced through a series of reactions, including nucleophilic substitution and reduction. The final product is obtained by deprotecting the Boc group under acidic conditions, such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorinated cyclohexyl ring can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, fluorinated derivatives, and amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of new diagnostic tools and imaging agents .
Medicine
In medicinal chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity for these targets. The carbamate group can undergo hydrolysis to release the active amino derivative, which exerts its effects through various biochemical pathways[10][10].
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate is unique due to its fluorinated cyclohexyl ring, which imparts distinct physicochemical properties. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C11H22ClFN2O2 |
|---|---|
Molecular Weight |
268.75 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H |
InChI Key |
FQLYTSSAZNHTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
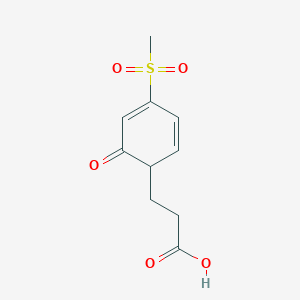

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
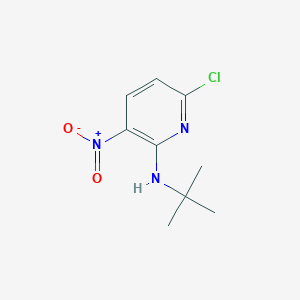
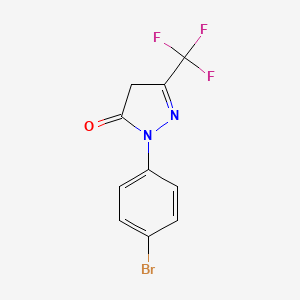
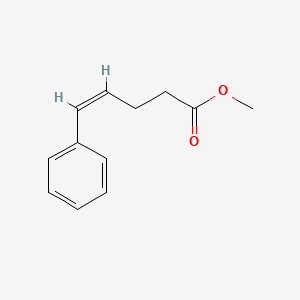
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
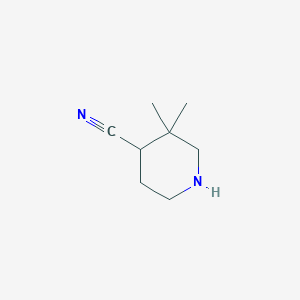
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
